molecular formula C8H8N2O3 B6240802 2-(methylamino)-3-nitrobenzaldehyde CAS No. 1289149-64-9

2-(methylamino)-3-nitrobenzaldehyde

Cat. No.: B6240802
CAS No.: 1289149-64-9
M. Wt: 180.2
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Description

2-(Methylamino)-3-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a methylamino group (-NHCH₃) at the 2-position and a nitro group (-NO₂) at the 3-position of the aromatic ring.

Properties

CAS No.

1289149-64-9

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-(Methylamino)benzaldehyde

      Starting Material: 2-(Methylamino)benzaldehyde

      Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

      Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and maintained at a temperature below 10°C.

      Procedure: The 2-(Methylamino)benzaldehyde is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period before being quenched with water and neutralized.

  • Industrial Production Methods

    • Industrial production of 2-(Methylamino)-3-nitrobenzaldehyde follows similar principles but on a larger scale. Continuous flow reactors and automated temperature control systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Reduction

      Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

      Conditions: The reduction is typically carried out under atmospheric or slightly elevated pressure at room temperature.

      Products: The primary product is 2-(Methylamino)-3-aminobenzaldehyde, where the nitro group is reduced to an amino group.

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Oxidation reactions are usually performed in acidic or basic aqueous solutions at elevated temperatures.

      Products: The aldehyde group can be oxidized to a carboxylic acid, resulting in 2-(Methylamino)-3-nitrobenzoic acid.

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Substitution reactions often require a catalyst or a base to facilitate the reaction.

      Products: Depending on the nucleophile, different substituted derivatives of 2-(Methylamino)-3-nitrobenzaldehyde can be obtained.

Scientific Research Applications

Chemistry

    Organic Synthesis: 2-(Methylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

    Pharmaceuticals: This compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors. Its structure allows for the exploration of various pharmacophores.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Industry

    Dye and Pigment Production: The compound’s nitro and amino groups make it suitable for the synthesis of azo dyes and pigments.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Methylamino)-3-nitrobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with analogs :

  • Methcathinone (MC): A propanone derivative with a 2-methylamino group and phenyl ring. The absence of a nitro group reduces electrophilicity, favoring interactions with dopamine receptors .
  • 3-Fluoromethcathinone (3-FMC): The 3-fluoro substituent (EWG) mimics the nitro group’s electronic effects but with weaker withdrawal strength, leading to altered neurotoxicity profiles compared to MC .

Impact of Substituent Position and Size on Bioactivity

Substituent positioning and steric bulk critically influence binding affinity and potency:

  • Derivative 42 (para-amino-substituted quinazolinone): Exhibits an IC₅₀ of 3.4 µM against CDK9 due to optimal hydrogen bonding with the active site .
  • Derivative 41 (2-(methylamino) ethanol substituent): The bulkier substituent disrupts key interactions, reducing potency (IC₅₀ = 6.2 µM) .
  • This compound: The meta-nitro group may sterically hinder interactions in enzyme pockets, while the methylamino group’s small size could preserve binding flexibility.

Table 1: Substituent Effects on Bioactivity

Compound Substituents Key Functional Impact Bioactivity/Potency Source
This compound 2-NHCH₃, 3-NO₂ Enhanced electrophilicity Not reported
Methcathinone (MC) 2-NHCH₃, phenyl-propanone Dopamine receptor interaction Neurotoxic
Derivative 42 para-amino Optimal hydrogen bonding IC₅₀ = 3.4 µM
Derivative 41 2-(methylamino) ethanol Steric hindrance IC₅₀ = 6.2 µM

Structural Analogues in Drug Design

  • 2-(Naphthalen–2-yl)benzaldehyde : A benzaldehyde derivative with a hydrophobic naphthalene group, emphasizing how aromatic extensions improve binding to hydrophobic enzyme pockets .
  • This compound: The nitro group may improve solubility in polar solvents compared to purely hydrophobic analogs, aiding in pharmacokinetics.

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